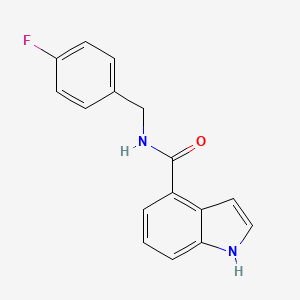

N-(4-Fluorobenzyl)-1H-indole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13FN2O |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1H-indole-4-carboxamide |

InChI |

InChI=1S/C16H13FN2O/c17-12-6-4-11(5-7-12)10-19-16(20)14-2-1-3-15-13(14)8-9-18-15/h1-9,18H,10H2,(H,19,20) |

InChI Key |

DIYWBUZTQYYGEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)NCC3=CC=C(C=C3)F |

Origin of Product |

United States |

Systematic Exploration of Structure Activity Relationships Sar Within N 4 Fluorobenzyl 1h Indole 4 Carboxamide and Its Analogues

Influence of Functional Group Diversity on Biological Activity Profiles

The biological activity of indole (B1671886) carboxamide derivatives is highly sensitive to the nature and placement of various functional groups on the core structure. Modifications to the indole nitrogen (N1 position), the carboxamide linker, and the pendant aromatic ring can dramatically alter the compound's pharmacological profile.

Research into related indole-based compounds, such as inhibitors of monoamine oxidase B (MAO-B), provides significant insights. In a series of N-substituted indole-5-carboxamides, the group at the N1 position was found to be a critical determinant of inhibitory activity. nih.gov For instance, introducing a 4-fluorobenzyl group at the N1 position resulted in potent compounds, while replacing it with a pyridylmethyl group led to a dramatic decrease in activity. nih.gov This suggests that the electronic and steric properties of the N1-substituent are crucial for effective interaction with the target enzyme.

Furthermore, the nature of the amide moiety itself plays a pivotal role. When the N-(4-fluorobenzyl)-1H-indol-5-yl core was coupled with different heterocyclic carboxamides, varying levels of MAO-B inhibition were observed. Analogs featuring a 2-pyrazinyl moiety demonstrated high activity, indicating that the specific arrangement of heteroatoms in this group is favorable for binding. nih.govresearchgate.net This highlights the importance of the hydrogen bonding capacity and electrostatic potential of the functional groups attached to the carboxamide nitrogen.

The table below summarizes the impact of functional group modifications on the biological activity of representative N-substituted indole-5-carboxamide analogs, which can be extrapolated to understand the potential SAR of the indole-4-carboxamide series.

| Compound Series | N1-Substituent | Amide Moiety | Observed Biological Activity Profile | Reference |

|---|---|---|---|---|

| Indole-5-carboxamide | 4-Fluorobenzyl | Pyrazine-2-carboxamide | High MAO-B inhibitory activity (IC50 = 1.65 µM) | nih.govresearchgate.net |

| Indole-5-carboxamide | 3-Fluorobenzoyl | Pyrazine-2-carboxamide | Most potent MAO-B inhibitory activity in the series (IC50 = 0.78 µM) | nih.govresearchgate.net |

| Indole-5-carboxamide | 4-Fluorobenzyl | Pyridazine-4-carboxamide | Moderate MAO-B inhibitory activity | nih.gov |

| Indole-5-carboxamide | 4-Fluorobenzyl | Nicotinamide | Moderate MAO-B inhibitory activity | nih.gov |

| Indole-5-carboxamide | Pyridylmethyl | Pyrazine-2-carboxamide | Dramatically decreased MAO-B inhibitory activity | nih.gov |

Positional and Stereochemical Effects on Pharmacological Potency and Selectivity

The spatial arrangement of substituents on the indole and benzyl (B1604629) rings has a profound effect on pharmacological potency and selectivity. The precise positioning of a functional group can determine whether a molecule fits optimally into a target's binding pocket and can influence selectivity against related off-targets.

In the context of N-substituted indole derivatives, the position of the carboxamide group on the indole ring is a key factor. While the subject compound features a carboxamide at the 4-position, many studied analogs have this group at the 5-position. nih.govnih.gov This shift alters the vector and distance of the pendant benzylamide group relative to the indole core, which would significantly impact interactions with target proteins.

Furthermore, the substitution pattern on the benzyl ring is critical. A comparison between an N1-(4-fluorobenzyl) group and an N1-(3-fluorobenzoyl) group in a series of MAO-B inhibitors revealed that the 3-substituted analog was more potent. nih.govresearchgate.net This indicates that moving the electron-withdrawing fluorine atom from the para- to the meta-position alters the electronic distribution and conformation of the molecule in a way that is more favorable for binding to MAO-B. researchgate.netdoaj.org This highlights the sensitivity of the target receptor to the electronic landscape of the ligand.

While the core N-(4-Fluorobenzyl)-1H-indole-4-carboxamide structure lacks a chiral center, the introduction of stereocenters in analogs can be a powerful tool for enhancing potency and selectivity. Stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles due to the three-dimensional nature of protein binding sites. Although specific stereochemical studies on this exact scaffold are not widely reported, it is a well-established principle in medicinal chemistry that resolving a racemic mixture into its constituent enantiomers often leads to the identification of a more active and selective agent (the eutomer).

Halogen Substitution Effects on Binding Affinity and Efficacy

Halogen atoms, particularly fluorine, are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The substitution of hydrogen with a halogen can influence lipophilicity, metabolic stability, and binding interactions.

In this compound, the fluorine atom at the 4-position of the benzyl ring is a key feature. Fluorine is a small, highly electronegative atom that can participate in hydrogen bonding and other electrostatic interactions within a binding pocket, potentially increasing binding affinity. nih.gov Its presence can also block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

The importance of the fluorine atom is evident in SAR studies of related compounds. For instance, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide was identified as a potent and selective 5-HT(1F) receptor agonist. nih.gov In the development of MAO-B inhibitors, both 4-fluorobenzyl and 3-fluorobenzoyl groups at the N1 position of the indole ring were shown to confer high potency. nih.gov These findings suggest that the electronegative fluorine atom is a crucial element for the desired biological activity in these series.

The table below illustrates the effect of halogen position on the activity of related indole derivatives.

| Core Scaffold | N1-Substituent | Biological Target | Potency (IC50) | Reference |

|---|---|---|---|---|

| N-(Pyrazin-2-yl)indole-5-carboxamide | 4-Fluorobenzyl | MAO-B | 1.65 µM | nih.govresearchgate.net |

| N-(Pyrazin-2-yl)indole-5-carboxamide | 3-Fluorobenzoyl | MAO-B | 0.78 µM | nih.govresearchgate.net |

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize lead compounds, improve properties, and explore novel chemical space while retaining the desired biological activity. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a chemically different one that maintains a similar three-dimensional arrangement of key functional groups. researchgate.net Bioisosteric replacement is a more subtle modification where a functional group is exchanged for another with similar physical or chemical properties. researchgate.net

In the context of this compound, the indole core could be a candidate for scaffold hopping. A well-documented example is the replacement of the indole scaffold with an indazole ring. Indazole-based synthetic cannabinoids, such as AB-FUBINACA (which contains a 1-(4-fluorobenzyl)-1H-indazole core), demonstrate that the indazole ring can effectively mimic the indole scaffold to achieve potent cannabinoid CB1 receptor modulation. researchgate.netnih.gov This suggests that replacing the indole-4-carboxamide core with an indazole-3-carboxamide could be a viable strategy to generate novel analogs.

Bioisosteric replacement could be applied to the carboxamide linker (-CONH-). This group is a key structural element, often involved in hydrogen bonding with the target protein. It could be replaced by other groups that can perform a similar function, such as a reverse amide, an ester, a ketone, or various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. These modifications can alter the compound's stability, polarity, and hydrogen bonding capacity, leading to improved pharmacokinetic profiles or enhanced potency.

These strategies allow medicinal chemists to systematically modify the lead structure to overcome liabilities such as poor metabolic stability or low selectivity, ultimately leading to the development of superior therapeutic agents. nih.govresearchgate.net

Mechanistic Insights into the Molecular Action of N 4 Fluorobenzyl 1h Indole 4 Carboxamide Derivatives

Elucidation of Specific Ligand-Target Binding Modes

The efficacy of indole-carboxamide derivatives is rooted in their ability to fit within the binding sites of target proteins and form specific, stabilizing interactions. The carboxamide moiety is particularly important, often participating in hydrogen bonds that anchor the ligand to the target enzyme or protein. nih.gov Molecular docking studies and structure-activity relationship (SAR) analyses have provided significant insights into these binding modes for various derivatives.

For instance, studies on indole-5-carboxamide derivatives targeting Monoamine Oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism, have elucidated these interactions. Molecular docking simulations show that these compounds fit well within the substrate-binding site of human MAO-B. researchgate.net A critical interaction often involves a hydrogen bond between the carbonyl group of the carboxamide linker and the side chain of residue Gln206 within the enzyme's active site. researchgate.net Further stability can be achieved through hydrophobic interactions between the ligand's phenyl group and residues such as Leu171. researchgate.net

In a related series of N-substituted indole-based analogues designed as MAO-B inhibitors, docking models revealed specific orientations within the MAO-B binding pocket. researchgate.net Similarly, studies on indole-2-carboxamide derivatives targeting the mycobacterial transporter MmpL3 showed that potent inhibitors form a crucial hydrogen bond between the indole (B1671886) NH group and the residue Asp645, highlighting a common interactive theme for this scaffold across different targets. rsc.org The planar indole core is a privileged structure in medicinal chemistry, and its size is comparable to that of biological structures like the G-quartet in G-quadruplex DNA, allowing for effective stacking and interaction. nih.gov

These studies collectively demonstrate that the binding of indole-carboxamide derivatives is typically characterized by a combination of hydrogen bonding, primarily involving the carboxamide group, and hydrophobic interactions dictated by the specific substitutions on the indole and benzyl (B1604629) rings.

| Derivative Class | Target Protein | Key Interacting Residue(s) | Interaction Type | Source(s) |

|---|---|---|---|---|

| Indole-5-carboxamide | Monoamine Oxidase B (MAO-B) | Gln206 | Hydrogen Bond (H-bond) | researchgate.net |

| Indole-5-carboxamide | Monoamine Oxidase B (MAO-B) | Leu171 | Hydrophobic Interaction | researchgate.net |

| Indole-2-carboxamide | MmpL3 | Asp645 | Hydrogen Bond (H-bond) | rsc.org |

Downstream Cellular Pathway Modulation and Biological Cascade Effects

The binding of N-(4-Fluorobenzyl)-1H-indole-4-carboxamide derivatives to their molecular targets initiates a cascade of biological effects by modulating downstream cellular pathways. The specific pathway affected is determined by the function of the target protein.

A primary target for many indole-based carboxamides is Monoamine Oxidase B (MAO-B). researchgate.netnih.gov MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, most notably dopamine (B1211576). nih.gov This catalytic process also produces hydrogen peroxide (H2O2), a reactive oxygen species that contributes to oxidative stress and can lead to neuronal cell death. nih.gov By inhibiting MAO-B, these compounds prevent the degradation of dopamine, thereby increasing its availability in the brain. This is a crucial therapeutic strategy for managing the symptoms of Parkinson's disease, which is characterized by the loss of dopaminergic neurons. nih.gov The inhibition of MAO-B also reduces the production of hydrogen peroxide, mitigating oxidative stress and offering a potential neuroprotective effect. nih.gov

Beyond MAO-B, the versatile indole scaffold allows derivatives to interact with a wide array of other biological targets, influencing different cellular cascades:

Anticancer Pathways : Certain indole derivatives function as anticancer agents by inhibiting tubulin polymerization. nih.gov This action disrupts the formation of microtubules, which are essential for cell division, leading to an arrest of the cell cycle and preventing the proliferation of cancer cells. nih.gov Other derivatives act as multi-kinase inhibitors, targeting enzymes like EGFR, BRAFV600E, and VEGFR-2, which are critical components of signaling pathways that control cell growth and proliferation. mdpi.com

Cannabinoid Receptor Signaling : Some indole-2-carboxamide compounds are agonists for the cannabinoid receptor 2 (CB2), while others can act as inverse agonists at the cannabinoid receptor 1 (CB1). rsc.org These receptors are coupled to Gi/o proteins, and their modulation affects downstream pathways such as the inhibition of adenylate cyclase. nih.gov

This demonstrates that while a key pathway modulated by fluorobenzyl-indole-carboxamide analogues is the MAO-B-mediated dopamine metabolism, the broader class of compounds has the potential to influence a diverse range of fundamental cellular processes.

Enzyme Kinetics and Detailed Inhibition Mechanisms (e.g., Competitive Inhibition)

Kinetic studies are essential for characterizing the precise mechanism by which an inhibitor affects its target enzyme. For indole-carboxamide derivatives targeting MAO-B, detailed kinetic evaluations have been performed.

Research on a series of N-substituted indole-based analogues revealed that the most potent compounds act as competitive inhibitors of MAO-B. nih.govnih.gov A competitive inhibition mechanism indicates that the inhibitor molecule binds to the same active site on the enzyme as the natural substrate. The inhibitor and substrate are therefore in direct competition; increasing the substrate concentration can overcome the inhibition. This mode of action is consistent with molecular docking studies that show these inhibitors occupying the substrate-binding site. researchgate.net

Kinetic analysis of a highly potent derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, determined its inhibition constant (Ki) against MAO-B to be 94.52 nM. researchgate.netnih.govnih.gov The Ki value is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding and greater potency. The half-maximal inhibitory concentrations (IC50) have also been determined for several related compounds, providing a quantitative measure of their inhibitory power. nih.govnih.gov

| Compound Name | Inhibition Mechanism | IC50 (µM) | Ki (nM) | Source(s) |

|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Competitive | 0.78 | 94.52 | nih.govnih.gov |

| N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Not explicitly determined | 1.65 | Not reported | nih.govnih.gov |

These kinetic data confirm that indole-carboxamide derivatives can act as highly potent, competitive inhibitors of key enzymes, providing a quantitative basis for their observed biological effects.

Computational and in Silico Approaches in the Research of N 4 Fluorobenzyl 1h Indole 4 Carboxamide Analogues

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This technique is instrumental in understanding the structural basis of ligand-protein interactions and in screening virtual libraries of compounds against a specific biological target.

In the research of indole-based analogues, molecular docking has been successfully employed to elucidate structure-activity relationships (SAR). For instance, studies on N-substituted indole-based analogues as potential inhibitors for human monoamine oxidase B (MAO-B), a key enzyme in the progression of neurodegenerative disorders, have utilized docking simulations to rationalize their biological activities. researchgate.netnih.gov One such study investigated a series of compounds including the analogue N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide. nih.gov

Docking simulations of this analogue into the active site of MAO-B (PDB ID: 2V5Z) revealed key interactions that contribute to its inhibitory potency. The indole (B1671886) scaffold was observed to position itself deep within the enzyme's binding pocket, forming hydrophobic interactions with surrounding residues. The fluorobenzyl group extended towards the entrance of the cavity, while the pyrazine-carboxamide moiety engaged in specific hydrogen bonding and pi-stacking interactions crucial for affinity and selectivity.

Table 1: Molecular Docking Results for an Analogue at the MAO-B Active Site

| Parameter | Finding | Reference |

|---|---|---|

| Target Protein | Human Monoamine Oxidase B (MAO-B) | researchgate.net |

| Analogue Studied | N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide | nih.gov |

| Binding Mode | The indole core occupies the hydrophobic cavity, with the fluorobenzyl group near the entrance. | researchgate.net |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key residues in the active site. | researchgate.net |

| Significance | The docking results provided a structural rationale for the observed high inhibitory activity and selectivity over the MAO-A isoform. | researchgate.netnih.gov |

These simulations are critical for guiding the design of new analogues with improved binding affinity and specificity, allowing researchers to modify scaffolds to enhance favorable interactions and reduce unfavorable ones.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time and exploring the conformational changes that may occur upon ligand binding. MD simulations are computationally intensive but provide invaluable information on the flexibility of the protein, the stability of the ligand's binding pose, and the role of solvent molecules.

In the study of indole derivatives, MD simulations have been applied to docked complexes to validate the binding poses predicted by docking and to analyze the dynamic behavior of the ligand within the active site. For example, following the docking of novel 1,3,4-oxadiazole-indole hybrids into the estrogen receptor alpha, MD simulations were performed to investigate the stability of the predicted interactions. acu.edu.in

A typical MD simulation runs for several nanoseconds, during which the trajectory of every atom in the system is calculated. Analysis of this trajectory can reveal key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial docked pose. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein that may be involved in ligand binding and recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the potency of newly designed compounds before their synthesis.

For classes of compounds similar to indole carboxamides, QSAR models have been developed to guide lead optimization. For example, a reliable QSAR model of indeno[1,2-b]indole (B1252910) derivatives was constructed to identify key molecular descriptors responsible for their biological activities as inhibitors of Casein kinase II (CK2). researchgate.net This model was then used to virtually screen and predict the activity of other related scaffolds. researchgate.net

The development of a QSAR model involves several steps:

Data Set Selection: A series of analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation linking the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The resulting QSAR equation provides quantitative insights into which structural modifications are likely to enhance the desired biological activity, thereby streamlining the design of more potent analogues.

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADME for lead optimization)

A significant cause of late-stage drug failure is poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is now an integral part of the early drug discovery process. nih.gov These predictive models help in prioritizing compounds with favorable drug-like properties for further development. nih.gov

For N-(4-Fluorobenzyl)-1H-indole-4-carboxamide analogues and related heterocyclic compounds, various ADME parameters are routinely calculated using specialized software and web servers. These predictions are often based on established rules like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound.

Key predicted parameters include:

Aqueous Solubility (logS): Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Crucial for compounds targeting the central nervous system. nih.gov

Gastrointestinal (GI) Absorption: Predicts the extent of absorption after oral administration. mdpi.com

Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions.

Plasma Protein Binding: Influences the distribution and availability of the drug. mdpi.com

Table 2: Representative In Silico ADME Predictions for Drug-like Molecules

| ADME Parameter | Description | Typical Favorable Range | Reference |

|---|---|---|---|

| Molecular Weight (MW) | Size of the molecule. | < 500 Da | researchgate.net |

| LogP | Octanol-water partition coefficient, an indicator of lipophilicity. | < 5 | researchgate.netjaptronline.com |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | ≤ 5 | researchgate.net |

| Hydrogen Bond Acceptors | Number of N and O atoms. | ≤ 10 | researchgate.net |

| Human Intestinal Absorption | Percentage of the drug absorbed from the gut. | High (>80%) | mdpi.com |

| BBB Permeability (logBB) | Log of the brain/plasma concentration ratio. | > 0.3 for CNS active | nih.gov |

By evaluating these parameters in silico, medicinal chemists can filter out compounds with predicted pharmacokinetic liabilities early on and focus on optimizing the profiles of the most promising candidates, thereby increasing the efficiency and success rate of the drug discovery process. nih.gov

Future Perspectives and Research Directions for N 4 Fluorobenzyl 1h Indole 4 Carboxamide in Medicinal Chemistry

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The rational design of new analogues based on the N-(4-Fluorobenzyl)-1H-indole-4-carboxamide scaffold is a critical avenue for enhancing therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the indole (B1671886) core, the carboxamide linker, and the N-benzyl substituent to optimize potency and selectivity for specific biological targets.

Research into closely related indole-based compounds has provided valuable insights. For instance, studies on N-substituted indole analogues have identified potent inhibitors of human monoamine oxidase B (MAO-B), a key target in the management of Parkinson's disease. researchgate.netnih.govnih.gov In one study, an analogue, N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide (referred to as compound 4b), demonstrated significant MAO-B inhibitory activity. nih.gov The exploration of different substituents on the N1 position of the indole scaffold revealed that the 4-fluorobenzyl group was a key contributor to this activity. nih.gov

Future design strategies will likely focus on:

Systematic modification of the fluorobenzyl ring: Altering the position of the fluorine atom or introducing other substituents could fine-tune electronic properties and binding interactions.

Exploration of the indole core: Introducing substituents at various positions of the indole ring can modulate lipophilicity, metabolic stability, and target engagement. For example, indole-2-carboxamides have been identified as potent agents against Mycobacterium tuberculosis, with substitutions on the indole ring significantly impacting activity. rsc.orgnih.gov

Bioisosteric replacement: Replacing the indole core or the carboxamide linker with other chemical groups that have similar physical or chemical properties could lead to improved pharmacokinetic profiles.

Molecular docking simulations are an indispensable tool in this rational design process, helping to predict how newly designed analogues will interact with the binding sites of target proteins, such as MAO-B or the mycobacterial cell wall transporter MmpL3. researchgate.netresearchgate.netnih.gov

Table 1: Inhibitory Activity of Selected Indole-Based MAO-B Inhibitors

| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs MAO-A | Reference |

|---|---|---|---|---|

| N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4b) | MAO-B | 1.65 | > 60 | researchgate.netnih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 | > 120 | researchgate.netnih.gov |

| Rasagiline (Reference Drug) | MAO-B | - | > 50 | researchgate.net |

Exploration of Multi-Target Directed Ligands

The complexity of many diseases, such as Alzheimer's disease (AD) and cancer, has fueled the development of multi-target-directed ligands (MTDLs). nih.govnih.gov This strategy involves designing a single molecule that can interact with multiple biological targets relevant to the disease, potentially offering improved efficacy and a lower risk of drug-drug interactions compared to combination therapies. nih.govuj.edu.pl

The indole scaffold is well-suited for the design of MTDLs due to its versatility and ability to interact with a wide range of biological targets. nih.govuj.edu.pl Researchers have successfully used indole-based structures to create MTDLs for AD by combining pharmacophores that target both cholinesterases (AChE and BuChE) and the 5-HT6 serotonin (B10506) receptor. uj.edu.pl Another study designed indole derivatives as dual inhibitors of tubulin polymerization and thioredoxin reductase (TrxR) for cancer therapy. nih.gov

Future research on this compound could explore its potential as a fragment for MTDL design. By integrating other pharmacologically active moieties, novel compounds could be developed to simultaneously modulate multiple pathways. For example, combining the MAO-B inhibitory features of the indole carboxamide with a fragment that inhibits amyloid-β aggregation could yield a promising MTDL candidate for Alzheimer's disease. nih.govresearchgate.net

Advancements in Preclinical Research Models and Methodologies

The successful translation of a promising compound from the bench to the clinic relies on robust preclinical evaluation. Future research on this compound and its analogues will benefit from and contribute to advancements in preclinical models and methodologies.

In Vitro Models: High-content screening (HCS) is a powerful tool for initial hit identification against pathogenic agents like Trypanosoma cruzi. nih.govacs.org For antitubercular candidates, assays determining activity against drug-sensitive and multidrug-resistant clinical isolates of M. tuberculosis, as well as intracellular activity in macrophages, are crucial. researchgate.net For anticancer applications, screening against the NCI60 panel of human cancer cell lines provides a broad assessment of cytotoxic activity. nih.gov

In Vivo Models: Animal models are indispensable for evaluating the efficacy and pharmacokinetic properties of new compounds. Mouse models of acute and chronic M. tuberculosis infection are standard for assessing antitubercular agents. researchgate.net For oncology, xenograft models, where human tumors are grown in immunocompromised mice, are widely used to determine a compound's ability to inhibit tumor growth in vivo. nih.govacs.org

Pharmacokinetic and Metabolism Studies: A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is vital. Preclinical studies typically involve examining a compound's stability in plasma and its metabolism by liver enzymes (e.g., S9 preparations or microsomes). acs.orgnih.gov Pharmacokinetic studies in multiple species help determine key parameters like maximum concentration (Cmax), bioavailability, and half-life, which are critical for predicting human dosage regimens. researchgate.netnih.gov For example, preclinical studies of the indolecarboxamide ML-970 involved detailed pharmacokinetic analyses in mice, which were crucial for its further development. nih.gov

Furthermore, the development of novel imaging agents, such as PET tracers based on the N-(4-fluorobenzyl)benzamide scaffold for imaging cannabinoid receptors, highlights innovative methodologies for studying drug distribution and target engagement in living organisms. nih.gov

Translational Research Opportunities for Therapeutic Development (excluding human trials)

Translational research aims to bridge the gap between preclinical discoveries and potential therapeutic applications. For the this compound class of compounds, significant translational opportunities exist, particularly in infectious diseases and oncology.

The development of the indolcarboxamides NITD-304 and NITD-349 as preclinical candidates for treating multidrug-resistant tuberculosis serves as an excellent example of successful translational research. researchgate.net These compounds demonstrated potent bactericidal activity, efficacy in mouse models of both acute and chronic infection, and promising oral pharmacokinetic profiles across several species. researchgate.net Crucially, they also showed a promising safety margin in exploratory toxicology studies and did not inhibit major cytochrome P-450 enzymes, suggesting a low potential for drug-drug interactions. researchgate.net This comprehensive preclinical data package makes a strong case for their continued development as potential treatments for tuberculosis. researchgate.net

Similarly, in oncology, indole derivatives that show potent antiproliferative effects in cell lines and significant tumor growth inhibition in xenograft models, coupled with favorable metabolic stability, are considered promising candidates for further development. nih.govacs.org The progression of such a compound would involve more extensive preclinical toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application.

Future translational efforts for novel this compound analogues will depend on demonstrating a clear advantage over existing therapies in validated preclinical models of disease. This includes showing superior efficacy, an improved safety profile, or a novel mechanism of action that can overcome drug resistance.

Q & A

(Basic) What are the recommended synthetic routes for N-(4-Fluorobenzyl)-1H-indole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Condensation : A fluorobenzylamine derivative is condensed with an indole-carboxylic acid precursor using coupling agents like EDCI or DCC .

- Functionalization : Introduction of the carboxamide group via nucleophilic substitution or amide bond formation under inert atmospheres, often catalyzed by palladium or copper .

- Purification : Techniques such as recrystallization or chromatography are critical for isolating high-purity products .

Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for reaction efficiency) can improve yields. Monitoring intermediates via TLC or HPLC ensures stepwise fidelity .

(Basic) How can researchers characterize the structural purity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., fluorobenzyl protons at δ 4.57 ppm as doublets) and indole backbone integrity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 421.1476) and detects synthetic byproducts .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for confirming stereochemistry .

(Advanced) What strategies address the low aqueous solubility of this compound in biological assays?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the indole or fluorobenzyl moiety to enhance solubility without compromising activity .

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while minimizing cellular toxicity .

- Nanoparticle Encapsulation : Lipid-based carriers or cyclodextrins improve bioavailability in in vivo models .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Substituent Variation : Replace the 4-fluorobenzyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding affinity, as seen in related indole derivatives .

- Core Modifications : Substitute the indole with azaindole or benzimidazole cores to alter π-π stacking interactions with hydrophobic enzyme pockets .

- Bioisosteres : Replace the carboxamide with sulfonamide groups to improve metabolic stability, as demonstrated in protease inhibitor studies .

(Advanced) How should researchers resolve contradictions in reported biological activity across different assays?

- Orthogonal Assays : Validate target engagement using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., apoptosis via flow cytometry) assays to confirm mechanism .

- Control Experiments : Test for off-target effects by comparing activity in knockout cell lines or using selective inhibitors .

- Data Normalization : Account for batch-to-batch solubility variations by standardizing compound concentrations via LC-MS quantification .

(Advanced) What computational methods predict the binding mode of this compound to therapeutic targets?

- Molecular Docking : Use AutoDock Vina to model interactions with Bcl-2/Mcl-1 proteins, focusing on the indole’s hydrophobic pocket occupancy .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of the fluorobenzyl group in solvent-exposed regions .

- QSAR Models : Train models on indole derivative datasets to predict IC values based on substituent electronegativity and steric bulk .

(Advanced) What patent considerations exist for developing this compound derivatives as therapeutics?

- Claim Strategies : Focus on novel salt forms (e.g., tartrate salts) or polymorphs to extend intellectual property life .

- Freedom-to-Operate : Analyze existing patents (e.g., CN102153505 for carbamide derivatives) to avoid infringement in structural modifications .

- Collaborative Licensing : Partner with academic institutions holding synthesis or formulation patents (e.g., continuous flow reactor methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.